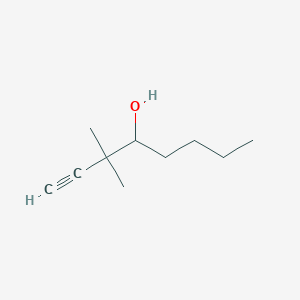

3,3-dimethyl-1-octyn-4(RS)-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3,3-dimethyloct-1-yn-4-ol |

InChI |

InChI=1S/C10H18O/c1-5-7-8-9(11)10(3,4)6-2/h2,9,11H,5,7-8H2,1,3-4H3 |

InChI Key |

VJWVWAPZOSOXMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(C)(C)C#C)O |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of 3,3 Dimethyl 1 Octyn 4 Ol and Its Enantiomers

Stereoselective Alkynylation Strategies for Asymmetric C(sp)-C(sp3) Bond Formation

The direct addition of a terminal alkyne to an aldehyde is a primary method for constructing propargylic alcohols. nih.gov Achieving high stereoselectivity in this transformation is crucial for obtaining enantiomerically pure products.

Chiral Catalyst-Mediated Alkynylation Reactions

The use of chiral catalysts to mediate the addition of alkynes to aldehydes is a powerful strategy for controlling the stereochemical outcome of the reaction. rsc.org Various catalytic systems have been developed, often involving a metal center and a chiral ligand. For instance, zinc-based catalysts in the presence of chiral amino alcohols have been shown to facilitate the enantioselective addition of alkynylzinc reagents to aldehydes. researchgate.net

A notable example is the ProPhenol catalyst system, which has demonstrated high enantioselectivity in the alkynylation of various aldehydes. organic-chemistry.org While a specific application to the synthesis of 3,3-dimethyl-1-octyn-4-ol is not explicitly detailed in readily available literature, the general principles can be applied. The reaction would involve the addition of 1-hexyne (B1330390) to 2,2-dimethylpropanal (pivalaldehyde) in the presence of a chiral catalyst. The steric hindrance of the t-butyl group in pivalaldehyde presents a significant challenge, often requiring optimized reaction conditions and highly active catalysts to achieve good yields and enantioselectivities. nih.gov

| Catalyst System | Aldehyde | Alkyne | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-methylephedrine | Various | Various terminal alkynes | Up to 99% | researchgate.net |

| (S,S)-ProPhenol / ZnMe₂ | Acetaldehyde | Various terminal alkynes | Good to excellent | nih.govorganic-chemistry.org |

| In(III) / BINOL Complex | Various | Various terminal alkynes | High | chemrxiv.org |

This table presents general data for chiral catalyst-mediated alkynylation reactions and not specific results for the synthesis of 3,3-dimethyl-1-octyn-4-ol.

Auxiliary-Controlled Diastereoselective Synthesis of 3,3-dimethyl-1-octyn-4-ol Precursors

An alternative to chiral catalysts is the use of chiral auxiliaries. In this approach, an achiral aldehyde or alkyne is first attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical course of the alkynylation reaction, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the enantiomerically enriched propargylic alcohol.

For the synthesis of precursors to 3,3-dimethyl-1-octyn-4-ol, a chiral auxiliary could be attached to either the hexynyl or the dimethylpropanoyl fragment. For example, a chiral sulfinylimine derived from 2,2-dimethylpropanal could undergo diastereoselective addition of a hexynyl nucleophile. The diastereoselectivity of such additions is often high, providing a reliable route to chiral propargylic amines, which can then be converted to the corresponding alcohols. mdpi.com

Enantioselective Reduction Techniques Applied to α,β-Unsaturated Ketone Intermediates Leading to 3,3-dimethyl-1-octyn-4-ol

An alternative synthetic route to chiral propargylic alcohols involves the asymmetric reduction of a prochiral α,β-unsaturated ketone (an ynone). encyclopedia.pubrsc.org For the synthesis of 3,3-dimethyl-1-octyn-4-ol, the corresponding ynone intermediate would be 3,3-dimethyl-1-octyn-4-one. The enantioselective reduction of this substrate would then yield the target alcohol.

Several methods for the asymmetric reduction of ketones are available, including the use of chiral borane (B79455) reagents and catalytic transfer hydrogenation. wikipedia.orgnih.gov The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source, is a well-established method for the enantioselective reduction of ketones. acs.org The success of this method for a sterically hindered ynone like 3,3-dimethyl-1-octyn-4-one would depend on the ability of the substrate to fit into the chiral pocket of the catalyst.

| Ketone Substrate | Reducing Agent/Catalyst | Enantiomeric Excess (ee) | Reference |

| α,β-Ynones | Oxazaborolidine/Catecholborane | Up to 97% | nih.gov |

| Aryl Ketones | Chiral 1,3,2-dioxaborolane/BH₃-SMe₂ | Up to 98% | mdpi.com |

| α,β-Unsaturated Ketones | Perakine Reductase | Excellent | nih.gov |

This table illustrates the effectiveness of enantioselective reduction techniques on related ketone substrates.

Methodological Advancements in Protecting Group Strategies for the Hydroxyl and Alkynyl Functionalities during Synthesis

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. masterorganicchemistry.com For the synthesis of 3,3-dimethyl-1-octyn-4-ol, both the hydroxyl and the terminal alkynyl functionalities may require protection depending on the subsequent reaction conditions.

The hydroxyl group is commonly protected as a silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), or triisopropylsilyl (TIPS) ether. highfine.com The choice of silyl group depends on the required stability, with bulkier groups providing greater stability. highfine.com These groups are generally stable to a wide range of non-acidic conditions and can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com For sterically hindered alcohols, more reactive silylating agents like silyl triflates (e.g., TBSOTf) may be necessary for protection. highfine.com

The terminal alkyne has an acidic proton that can interfere with basic reagents. masterorganicchemistry.com A common protecting group for terminal alkynes is a silyl group, typically trimethylsilyl (TMS). libretexts.org This group can be installed by treating the alkyne with a silyl halide in the presence of a base and is readily removed with fluoride ions or under mild basic conditions.

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Reference |

| Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | TBAF or acid | masterorganicchemistry.com |

| Hydroxyl | Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | nih.gov |

| Terminal Alkyne | Trimethylsilyl (TMS) | TMSCl, base | K₂CO₃, MeOH or TBAF | libretexts.org |

Chemo- and Regioselective Considerations in the Preparation of 3,3-dimethyl-1-octyn-4-ol

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like 3,3-dimethyl-1-octyn-4-ol. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site at which a reaction occurs.

In the context of synthesizing 3,3-dimethyl-1-octyn-4-ol, a key chemoselective challenge arises if the synthetic precursors contain multiple reactive sites. For example, in the enantioselective reduction of an α,β-unsaturated ketone intermediate, it is crucial that the reducing agent selectively reduces the ketone carbonyl group without affecting the carbon-carbon triple bond (1,2-reduction versus 1,4-reduction or reduction of the alkyne). organic-chemistry.orgorganic-chemistry.org Many modern catalytic systems have been developed to achieve high levels of chemoselectivity in such transformations. organic-chemistry.org

Regioselectivity is particularly important in reactions involving unsymmetrical reagents or substrates. For instance, in the alkynylation of an aldehyde, the alkyne must add to the carbonyl carbon. While this is generally a highly favored process, side reactions can occur under certain conditions. In more complex scenarios, such as the functionalization of a molecule with multiple potential reaction sites, directing groups or specific catalysts may be employed to ensure the desired regiochemical outcome. rsc.org

Synthesis of 3,3-dimethyl-1-octyn-4-ol through Organometallic Approaches (e.g., Grignard reactions)

Organometallic reagents, particularly Grignard and organolithium reagents, are fundamental tools for carbon-carbon bond formation in organic synthesis. chemguide.co.ukchemohollic.com A straightforward and common method for the synthesis of propargylic alcohols is the addition of an alkynyl Grignard or organolithium reagent to an aldehyde. chemguide.co.uk

For the synthesis of 3,3-dimethyl-1-octyn-4-ol, this would involve the reaction of a hexynylmagnesium halide (e.g., hexynylmagnesium bromide) with 2,2-dimethylpropanal (pivalaldehyde). chemguide.co.uk The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol.

Reaction Scheme:

Formation of the Alkynyl Grignard Reagent: 1-Hexyne is deprotonated by a stronger Grignard reagent, such as ethylmagnesium bromide, to form hexynylmagnesium bromide.

Addition to the Aldehyde: The hexynylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivalaldehyde.

Workup: The reaction is quenched with a dilute acid (e.g., aqueous ammonium (B1175870) chloride) to give 3,3-dimethyl-1-octyn-4-ol.

A significant challenge in this specific synthesis is the steric hindrance posed by the t-butyl group of pivalaldehyde, which can slow down the reaction and potentially lead to side reactions such as enolization or reduction of the aldehyde, especially if the Grignard reagent has β-hydrogens. organic-chemistry.org Organolithium reagents, being generally more reactive than their Grignard counterparts, might offer an advantage in overcoming the steric barrier. wikipedia.org

| Aldehyde/Ketone | Grignard Reagent | Product | Considerations | Reference |

| Aldehyde (RCHO) | R'MgX | Secondary Alcohol (RCH(OH)R') | General and widely applicable | chemguide.co.uk |

| Ketone (RCOR') | R''MgX | Tertiary Alcohol (RR'C(OH)R'') | General and widely applicable | chemguide.co.uk |

| Pivalaldehyde | Hexynylmagnesium Bromide | 3,3-dimethyl-1-octyn-4-ol | Steric hindrance can be a challenge | organic-chemistry.org |

Reactivity Profiles and Transformational Chemistry of 3,3 Dimethyl 1 Octyn 4 Rs Ol

Mechanistic Studies of Hydroxyl Group Derivatizations and Functionalization Reactions

The secondary hydroxyl group in 3,3-dimethyl-1-octyn-4(RS)-ol is a key site for a range of derivatization and functionalization reactions. The presence of the bulky gem-dimethyl group at the adjacent C3 position introduces significant steric hindrance, which influences the choice of reagents and reaction conditions required for efficient transformation.

Esterification and Etherification under Controlled Reaction Conditions

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation. For sterically hindered secondary alcohols like this compound, traditional acid-catalyzed esterification (Fischer esterification) can be slow and require harsh conditions, potentially leading to side reactions involving the sensitive alkynyl group.

Esterification: The Steglich esterification offers a mild and effective alternative for such sterically demanding substrates. organic-chemistry.org This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The reaction proceeds at room temperature by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the sterically hindered hydroxyl group of this compound. organic-chemistry.org This method is compatible with a wide range of carboxylic acids and avoids the strongly acidic conditions that could compromise the alkyne functionality. jove.comcommonorganicchemistry.com

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be challenging for secondary alcohols due to competing elimination reactions. A more suitable method for synthesizing ethers from sterically hindered alcohols is the Mitsunobu reaction. organic-chemistry.orgnrochemistry.com This reaction converts the alcohol into a good leaving group in situ using a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.org The alcohol is activated by forming an oxyphosphonium ion, which then undergoes an Sₙ2 displacement by a suitable nucleophile (in this case, an alcohol or phenol (B47542) for ether synthesis). nrochemistry.comchemistrysteps.com A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a crucial consideration for chiral substrates. organic-chemistry.orgchemistrysteps.com

| Transformation | Method | Key Reagents | Typical Conditions | Key Features |

|---|---|---|---|---|

| Esterification | Steglich Esterification | Carboxylic acid, DCC (or EDC), DMAP | Aprotic solvent (e.g., CH₂Cl₂), Room Temperature | Mild conditions, suitable for sterically hindered alcohols, avoids strong acids. organic-chemistry.orgwikipedia.org |

| Etherification | Mitsunobu Reaction | Alcohol/Phenol, PPh₃, DEAD (or DIAD) | Anhydrous THF, 0 °C to Room Temperature | Mild conditions, results in inversion of stereochemistry. organic-chemistry.orgnrochemistry.com |

Oxidation and Reduction Pathways Affecting the Hydroxyl Center

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone or the entire molecule can be reduced, depending on the chosen reagents and conditions. The key is to achieve chemoselectivity, transforming the hydroxyl group without affecting the terminal alkyne.

Oxidation: The oxidation of the secondary alcohol to a ketone, 3,3-dimethyl-1-octyn-4-one, can be achieved using a variety of reagents.

Jones Oxidation: This involves the use of chromic acid (CrO₃ in aqueous sulfuric acid and acetone). rsc.org It is a powerful oxidizing agent that readily converts secondary alcohols to ketones. researchgate.net The reaction is typically fast and high-yielding, but the harsh acidic conditions and the use of toxic chromium (VI) are significant drawbacks.

Swern Oxidation: This method offers a milder alternative, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. nih.gov The reaction proceeds at low temperatures (typically -78 °C) and is known for its high yields and tolerance of sensitive functional groups, including alkynes. nih.govresearchgate.net

TEMPO-mediated Oxidation: A practical and environmentally friendly approach involves using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) or aerobic oxygen with a co-catalyst. organic-chemistry.org This system allows for the selective oxidation of propargylic alcohols to the corresponding alkynals or alkynones under mild conditions. organic-chemistry.org

Reduction: The reduction pathways can target either the hydroxyl group (deoxygenation) or the alkyne, or both.

Reduction of the Alkyne: Catalytic hydrogenation can be employed to reduce the alkyne. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas results in the syn-addition of hydrogen to form the corresponding cis-alkene, 3,3-dimethyl-1-octen-4(RS)-ol. nih.gov More forceful hydrogenation with catalysts like palladium on carbon (Pd/C) will reduce the alkyne all the way to the corresponding alkane, 3,3-dimethyloctan-4(RS)-ol. nih.gov

Reduction of the Carbonyl (from the oxidized ketone): If the alcohol is first oxidized to the ketone, it can be reduced back to the alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). thieme-connect.de These reagents deliver a hydride ion to the carbonyl carbon.

Deoxygenation of the Hydroxyl Group: Direct removal of the hydroxyl group is more complex. One approach involves converting the alcohol into a better leaving group (e.g., a tosylate) followed by reduction with a strong hydride reagent like LiAlH₄. Alternatively, radical-based deoxygenation methods, such as the Barton-McCombie reaction, can be employed. A direct reduction of secondary alcohols to the corresponding alkanes can also be achieved using chlorodiphenylsilane with a catalytic amount of indium(III) chloride, which shows high chemoselectivity and does not reduce primary alcohols or the alkyne group. organic-chemistry.org

| Transformation | Reagent/Method | Product | Selectivity Notes |

|---|---|---|---|

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 3,3-dimethyl-1-octyn-4-one | Strong, non-selective, harsh conditions. rsc.org |

| Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 3,3-dimethyl-1-octyn-4-one | Mild, high yield, tolerates alkynes. nih.gov |

| Oxidation | Fe(NO₃)₃·9H₂O/TEMPO/NaCl/O₂ | 3,3-dimethyl-1-octyn-4-one | Eco-friendly, mild aerobic oxidation. organic-chemistry.org |

| Reduction (Alkyne) | H₂, Lindlar's Catalyst | (Z)-3,3-dimethyl-1-octen-4(RS)-ol | Selective reduction to cis-alkene. nih.gov |

| Reduction (Alkyne) | H₂, Pd/C | 3,3-dimethyloctan-4(RS)-ol | Reduces alkyne to alkane. nih.gov |

| Reduction (Deoxygenation) | InCl₃ (cat.), Ph₂SiHCl | 3,3-dimethyloct-1-yne | Chemoselective for secondary alcohols. organic-chemistry.org |

Alkynyl Moiety Reactivity: Catalytic and Non-Catalytic Transformations

The terminal alkyne of this compound is a versatile functional group that participates in a wide array of transformations, including coupling reactions, additions, and cycloadditions. The acidity of the terminal proton (pKa ≈ 25) is a key feature, allowing for the formation of acetylides which act as potent nucleophiles.

Metal-Catalyzed Coupling Reactions Involving the Terminal Alkyne

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The terminal alkyne of this compound is an excellent substrate for several such reactions.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. thieme-connect.de The reaction typically involves a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base. thieme-connect.de It is a highly efficient method for forming arylalkynes and conjugated enynes. acs.org In some cases, the propargylic alcohol can undergo a subsequent isomerization to an α,β-unsaturated ketone under the reaction conditions. commonorganicchemistry.com

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetric diynes. synarchive.com The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like oxygen or air and a base. synarchive.commissouri.edu Modifications like the Eglinton and Hay couplings use different copper salts and conditions to achieve similar transformations. synarchive.com

Heck Reaction: While the classic Heck reaction couples aryl halides with alkenes, variations exist for alkynes. organic-chemistry.org The reaction involves the palladium-catalyzed addition of an organohalide across the triple bond, followed by elimination, leading to substituted alkenes or alkynes. benthamscience.com

Hydration, Halogenation, and Hydroboration Reactions: Regioselectivity and Stereoselectivity

The triple bond of the alkynyl group readily undergoes addition reactions. The regioselectivity of these additions is a critical aspect, often determined by the reaction conditions.

Hydration: The addition of water across the triple bond can yield either a ketone or an aldehyde, depending on the regiochemistry.

Markovnikov Hydration: In the presence of a strong acid (like H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, water adds with Markovnikov regioselectivity. researchgate.net This means the hydroxyl group adds to the more substituted carbon (C2), forming an enol intermediate that rapidly tautomerizes to the corresponding methyl ketone, 3,3-dimethyloctan-2-one. researchgate.netchemrxiv.org Gold(I) complexes are also highly effective catalysts for this transformation, providing methyl ketones with complete regioselectivity. wikipedia.org

Anti-Markovnikov Hydration: Hydroboration-oxidation provides the opposite regioselectivity. chemistrysteps.com The reaction involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. wikipedia.org To prevent double addition to the alkyne, a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, is used. jove.comchemrxiv.org The boron adds to the terminal carbon (the less substituted position), and subsequent oxidation replaces it with a hydroxyl group. wikipedia.org The resulting enol tautomerizes to an aldehyde, in this case, 3,3-dimethyloctanal. jove.comchemistrysteps.com

Halogenation: The addition of halogens (Cl₂, Br₂) across the triple bond can occur once or twice. The addition of one equivalent of a halogen typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition and the formation of a trans-dihaloalkene. nih.gov The addition of a second equivalent of halogen results in a tetrahaloalkane.

Hydroboration: As mentioned above, hydroboration is a key step in the anti-Markovnikov hydration of alkynes. The addition of the B-H bond is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the triple bond, resulting in a (Z)-alkenylborane intermediate. wikipedia.orgnrochemistry.com This stereospecificity is important in subsequent reactions of the alkenylborane.

| Reaction | Reagents | Initial Product | Final Product | Regioselectivity |

|---|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol (OH at C2) | Methyl Ketone | Markovnikov researchgate.net |

| Hydration | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Enol (OH at C1) | Aldehyde | Anti-Markovnikov chemistrysteps.com |

| Halogenation | X₂ (1 equiv) | trans-Dihaloalkene | - | Anti-addition nih.gov |

| Hydroboration | R₂BH | (Z)-Alkenylborane | - | Syn-addition, Anti-Markovnikov nrochemistry.com |

Cycloaddition Reactions (e.g., Click Chemistry Precursors)

Terminal alkynes are cornerstone functional groups for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its high efficiency, mild reaction conditions (often proceeding in aqueous media), and exceptional functional group tolerance.

This compound can serve as a precursor in these reactions. The terminal alkyne is readily available for the cycloaddition, while the hydroxyl group can be used for further functionalization or to attach the molecule to a larger scaffold before or after the click reaction. The reliability and specificity of the CuAAC reaction make it a powerful tool for applications in medicinal chemistry, materials science, and bioconjugation, where the triazole ring acts as a stable and rigid linker. researchgate.net While the Cu(I) catalyst is highly effective for the desired cycloaddition, it can also promote the homocoupling (Glaser coupling) of terminal alkynes as a side reaction, particularly at higher temperatures.

Stereoselective Transformations Initiated or Guided by the Chiral Center at C-4

The presence of a stereocenter at the C-4 position in this compound introduces the potential for stereoselective transformations, where the existing chirality of the molecule influences the stereochemical outcome of a reaction. While specific studies detailing transformations guided by the C-4 chiral center of this particular compound are not extensively documented, the principles of substrate-controlled diastereoselection in chiral propargylic alcohols are well-established. rsc.orgrsc.orgrsc.orgnih.govacs.org

In such reactions, the chiral center can direct the approach of reagents to the reactive sites of the molecule, namely the alkyne and the hydroxyl group, leading to the preferential formation of one diastereomer over another. This can be achieved through various mechanisms, including steric hindrance, chelation control, or the formation of chiral intermediates.

Several classes of reactions could potentially be influenced by the stereochemistry at C-4:

Addition Reactions to the Alkyne: Electrophilic additions across the triple bond could proceed with diastereoselectivity, as the C-4 stereocenter could sterically hinder one face of the alkyne, favoring the approach of the electrophile from the less hindered face.

Reactions at the Hydroxyl Group: Derivatization of the tertiary alcohol, such as etherification or esterification with chiral reagents, could lead to the formation of diastereomeric products. Kinetic resolution, where one enantiomer of the racemic alcohol reacts faster than the other with a chiral reagent, is also a possibility. rsc.org

Metal-Catalyzed Reactions: In transformations involving metal catalysts, the hydroxyl group can act as a directing group, coordinating to the metal center and positioning it to react with the alkyne from a specific face, thereby transferring the stereochemical information from the C-4 center to the newly formed stereocenter(s).

The table below outlines hypothetical stereoselective transformations and the potential influence of the C-4 chiral center.

| Reaction Type | Reagents | Potential Product | Influence of C-4 Chiral Center |

| Epoxidation | m-CPBA | 4,5-epoxy-3,3-dimethyl-1-octyne | Directs the epoxidizing agent to one face of the alkyne, leading to a diastereomeric mixture of epoxides. |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 3,3-dimethyl-octane-1,4-diol | The stereochemistry at C-4 can influence the stereocenter formed at C-1 during the hydroboration step. |

| Asymmetric Hydrogenation | Chiral Rh or Ru catalyst, H2 | 3,3-dimethyl-1-octen-4-ol | The catalyst and the existing chiral center can work in a matched or mismatched fashion to control the stereochemistry of the resulting alkene. |

| Etherification | NaH, Chiral Alkyl Halide | Diastereomeric ethers | Kinetic resolution of the racemic alcohol may occur, or a diastereomeric mixture of ethers may be formed. |

Investigating Rearrangement Pathways of this compound Under Acidic or Basic Conditions

Propargylic alcohols are known to undergo a variety of rearrangement reactions under both acidic and basic conditions, leading to the formation of structurally diverse products.

Under Acidic Conditions:

In the presence of acid, tertiary propargylic alcohols like this compound are susceptible to rearrangements that lead to the formation of α,β-unsaturated carbonyl compounds. The two primary pathways are the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.orgnih.govrsc.org

The Meyer-Schuster rearrangement involves the 1,3-shift of the hydroxyl group to produce an allenol intermediate, which then tautomerizes to the corresponding α,β-unsaturated aldehyde or ketone. For a terminal alkyne such as in this compound, this would be expected to yield an α,β-unsaturated aldehyde. wikipedia.org

The competing Rupe rearrangement typically occurs with tertiary propargylic alcohols and involves the formation of an enyne intermediate, which then hydrates to yield an α,β-unsaturated methyl ketone. wikipedia.org The presence of the gem-dimethyl group in this compound may influence the stability of the carbocation intermediates, thus affecting the ratio of Meyer-Schuster to Rupe products.

The table below summarizes the conditions and expected products for these acid-catalyzed rearrangements for analogous tertiary propargylic alcohols.

| Rearrangement | Catalyst/Conditions | Intermediate | General Product for Tertiary Propargylic Alcohols |

| Meyer-Schuster | Strong acids (e.g., H2SO4, PTSA), Lewis acids (e.g., InCl3), transition metal catalysts (e.g., Ru, Ag, Re complexes) wikipedia.orgnih.gov | Allenol | α,β-Unsaturated aldehyde (from terminal alkynes) |

| Rupe | Strong acids (e.g., formic acid, sulfuric acid) wikipedia.org | Enyne | α,β-Unsaturated methyl ketone |

Under Basic Conditions:

Under strongly basic conditions, the most probable rearrangement pathway for this compound involves the isomerization of the alkyne. The terminal alkyne proton is acidic (pKa ≈ 25) and can be removed by a strong base to form an acetylide anion. researchgate.netwikipedia.org

A well-known reaction under these conditions is the alkyne zipper reaction , where a strong base, such as potassium 3-aminopropylamide (KAPA), catalyzes the migration of the triple bond along the carbon chain via a series of deprotonation-reprotonation steps involving allenic intermediates. mdpi.comstackexchange.com This "contra-thermodynamic" process typically results in the formation of the thermodynamically less stable terminal alkyne from an internal alkyne. In the case of this compound, which is already a terminal alkyne, treatment with a strong base could potentially lead to an equilibrium mixture of internal alkynes, although the formation of the terminal acetylide is generally favored.

It is also important to note that the stereochemical integrity of a chiral center can be maintained during an alkyne zipper reaction. mdpi.com

The following table illustrates potential base-catalyzed isomerizations.

| Reaction | Base/Conditions | Intermediate | Potential Product(s) |

| Acetylide Formation | NaNH2, n-BuLi | Acetylide anion | 3,3-dimethyl-1-octyn-4-olate acetylide |

| Alkyne Isomerization (Zipper Reaction) | KAPA (Potassium 3-aminopropylamide), NaNH2 in HMPA stackexchange.com | Allenic carbanions | 3,3-dimethyl-2-octyn-4-ol, 3,3-dimethyl-3-octyn-4-ol (equilibrium mixture) |

Chirality, Enantiomeric Resolution, and Stereochemical Purity in 3,3 Dimethyl 1 Octyn 4 Rs Ol Research

Methodologies for the Enantiomeric Resolution of Racemic 3,3-dimethyl-1-octyn-4(RS)-ol

The separation of the (R)- and (S)-enantiomers of this compound from its racemic mixture is a critical step for stereospecific synthesis and analysis. However, specific methods tailored to this compound are not readily found in current research. General approaches to enantiomeric resolution could theoretically be applied, though their efficacy would require empirical validation.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution, which involves the reaction of a racemic mixture with a chiral resolving agent to form diastereomers with different physical properties, is a common technique. For an alcohol like this compound, this would typically involve esterification with a chiral acid. The resulting diastereomeric esters could then potentially be separated by crystallization, owing to differences in solubility. Following separation, hydrolysis of the individual diastereomers would yield the pure enantiomers of the original alcohol. While this is a plausible strategy, no published studies were identified that specifically apply this method to this compound.

Chiral Chromatography (HPLC, GC) for Enantioseparation at Preparative and Analytical Scales

Chiral chromatography is a powerful tool for the separation of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the related compound, 1-octyn-3-ol, successful enantioseparation has been reported using both chiral GC and HPLC after derivatization. It is conceivable that similar methods could be adapted for this compound. The selection of an appropriate chiral stationary phase and mobile phase would be crucial for achieving effective separation at both analytical and preparative scales. However, specific chromatographic conditions for the direct enantioseparation of this compound have not been detailed in the available literature.

Table 1: Potential Chiral Chromatography Approaches for this compound (Hypothetical)

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection | Scale |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol | UV/Refractive Index | Analytical & Preparative |

| Chiral GC | Cyclodextrin-based | Helium | Flame Ionization Detector (FID) | Analytical |

This table is illustrative of potential methods and is not based on published data for this compound.

Kinetic Resolution via Enzyme-Catalyzed or Organocatalyzed Transformations

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. This can be achieved using enzymes (enzymatic kinetic resolution) or small chiral organic molecules (organocatalysis). For a secondary alcohol like this compound, common reactions for kinetic resolution include acylation or oxidation. Despite the broad utility of these methods, specific protocols for the kinetic resolution of this compound are not described in the scientific literature.

Determination of Enantiomeric Excess and Absolute Configuration of 3,3-dimethyl-1-octyn-4-ol Enantiomers

Once the enantiomers are separated, it is essential to determine the enantiomeric excess (ee) of the mixture and to assign the absolute configuration (R or S) to each enantiomer.

Advanced Chiral Shift Reagents in NMR Spectroscopy for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a sample through the use of chiral shift reagents. These are typically lanthanide-based complexes that can form diastereomeric complexes with the enantiomers in solution. The formation of these diastereomeric complexes results in different chemical shifts for the corresponding protons in the NMR spectrum of each enantiomer, allowing for their differentiation and quantification to determine the enantiomeric excess. While this is a standard technique, its specific application to this compound for the assessment of enantiomeric purity has not been documented.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can be used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by the enantiomers. By comparing the experimentally obtained VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the (R)-enantiomer), the absolute configuration of the experimental sample can be assigned. These are powerful, non-destructive methods for stereochemical assignment. However, there are no published VCD or ECD studies specifically focused on determining the absolute configuration of the enantiomers of 3,3-dimethyl-1-octyn-4-ol.

Impact of Enantiomeric Purity on Subsequent Synthetic Transformations and Mechanistic Biological Activity

While the broader principles of stereochemistry are well-established, detailed research specifically documenting the influence of the enantiomeric purity of 3,3-dimethyl-1-octyn-4-ol on its synthetic applications and biological mechanisms is not extensively available in publicly accessible scientific literature. However, by drawing parallels with structurally related chiral propargyl alcohols, we can infer the significant role that enantiomeric purity likely plays.

In synthetic chemistry, the hydroxyl group of an enantiomerically pure propargyl alcohol can direct the stereochemical course of subsequent reactions. For instance, in asymmetric synthesis, the chirality of the alcohol can influence the facial selectivity of additions to the alkyne or other functional groups within the molecule. This substrate-controlled diastereoselectivity is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with a high degree of stereochemical precision. The efficiency and stereochemical outcome of reactions such as epoxidations, cyclizations, and metal-catalyzed cross-couplings would be expected to be highly dependent on the enantiomeric purity of the 3,3-dimethyl-1-octyn-4-ol starting material.

From a biological perspective, the differential effects of enantiomers are a well-documented phenomenon. The binding of a small molecule to a biological target, such as a protein receptor or an enzyme active site, is a highly specific, three-dimensional interaction. Consequently, the two enantiomers of a chiral molecule often exhibit distinct pharmacological activities. One enantiomer may elicit a desired therapeutic effect, while the other may be inactive or, in some cases, produce undesirable side effects.

The mechanistic basis for these differences lies in the chiral nature of biological macromolecules, which are composed of L-amino acids and D-sugars. This inherent chirality creates a chiral environment in which the two enantiomers of a substrate or ligand can interact differently. For 3,3-dimethyl-1-octyn-4-ol, it is plausible that one enantiomer would exhibit a higher affinity and/or a different mode of interaction with a specific biological target compared to its mirror image. This could translate to significant differences in their potency, efficacy, and metabolic profiles.

| Property | (R)-3,3-dimethyl-1-octyn-4-ol | (S)-3,3-dimethyl-1-octyn-4-ol |

| Synthetic Transformation | ||

| Diastereomeric excess in a directed epoxidation | Expected to be high (e.g., >95%) | Expected to be high, yielding the opposite diastereomer |

| Reaction rate in a kinetic resolution | Potentially faster or slower reacting enantiomer | Potentially the other reacting enantiomer |

| Biological Activity | ||

| Binding affinity to a target receptor (Kᵢ) | Hypothetically could be in the nanomolar range | Hypothetically could be in the micromolar range or inactive |

| Enzyme inhibition (IC₅₀) | Potentially a potent inhibitor | Potentially a weak or non-inhibitor |

Further empirical research is necessary to fully elucidate the specific consequences of enantiomeric purity for 3,3-dimethyl-1-octyn-4-ol in both chemical synthesis and biological systems. Such studies would be invaluable for unlocking the full potential of each stereoisomer in various scientific and therapeutic applications.

Advanced Analytical and Spectroscopic Strategies for Research on 3,3 Dimethyl 1 Octyn 4 Ol Derivatives and Reaction Products

Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation of Novel Derivatives

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for novel derivatives of 3,3-dimethyl-1-octyn-4-ol where spectral overlap can obscure 1D data. researchgate.netemerypharma.com A combination of experiments, including COSY, HSQC, and HMBC, allows for the comprehensive mapping of the molecular framework. sdsu.edunanalysis.comyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For a derivative of 3,3-dimethyl-1-octyn-4-ol, COSY would reveal the connectivity within the n-butyl chain by showing correlations between adjacent methylene (B1212753) protons and the methine proton at C4. It would also show a crucial correlation between the methine proton (H4) and the hydroxyl proton (4-OH), confirming the alcohol's position.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). emerypharma.comnanalysis.com It is exceptionally powerful for assigning carbon signals by linking them to already-assigned proton resonances. Each protonated carbon in the molecule will produce a cross-peak, definitively linking, for example, the C4 methine carbon to the H4 proton. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information on longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). emerypharma.comyoutube.com This is vital for piecing together the molecular skeleton, especially around quaternary centers. For 3,3-dimethyl-1-octyn-4-ol, HMBC would show correlations from the nine equivalent protons of the tert-butyl group (H5) to the quaternary carbon C3 and the methine carbon C4. Crucially, it would also reveal correlations from the acetylenic proton (H1) to the sp-hybridized carbon C2 and the quaternary carbon C3, confirming the position of the alkyne relative to the bulky tert-butyl group.

The combination of these techniques allows for a full, verified assignment of the molecule's constitution, which is the foundational step before investigating its reactivity or biological activity.

Table 1: Predicted 2D NMR Correlations for 3,3-dimethyl-1-octyn-4-ol

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H1 (acetylenic) | H4 (weak, ⁴J) | C1 | C2, C3 |

| H4 (methine) | 4-OH, H-α (butyl) | C4 | C2, C3, C5, C-α (butyl) |

| H5 (tert-butyl) | None | C5 | C3, C4 |

| H-α (butyl) | H4, H-β (butyl) | C-α | C4, C-β, C-γ (butyl) |

| H-β (butyl) | H-α, H-γ (butyl) | C-β | C-α, C-γ, C-δ (butyl) |

| H-γ (butyl) | H-β, H-δ (butyl) | C-γ | C-α, C-β, C-δ (butyl) |

| H-δ (butyl) | H-γ (butyl) | C-δ | C-β, C-γ (butyl) |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragments. This is crucial for identifying unknown reaction products and intermediates. Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating a specific precursor ion and inducing fragmentation, providing detailed structural information and insight into reaction mechanisms. researchgate.net

For 3,3-dimethyl-1-octyn-4-ol, electron ionization (EI) would likely induce fragmentation through two primary pathways common to alcohols: alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For 3,3-dimethyl-1-octyn-4-ol, cleavage can occur on either side of C4. Cleavage of the C3-C4 bond would result in a resonance-stabilized cation. Cleavage of the C4-Cα bond of the butyl group would be another major pathway.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for many alcohols, leading to the formation of an [M-H₂O]⁺· ion. libretexts.org

By analyzing the fragmentation patterns of starting materials, intermediates, and final products in a reaction sequence, MS/MS allows researchers to map out mechanistic pathways. For instance, in a proposed oxidation reaction, the disappearance of fragments characteristic of the alcohol and the appearance of new fragments corresponding to a ketone would confirm the transformation.

Table 2: Predicted Key Mass Fragments of 3,3-dimethyl-1-octyn-4-ol (C₁₀H₁₈O, MW: 154.25 g/mol )

| m/z (Theoretical) | Proposed Fragment Structure | Fragmentation Pathway |

| 139.1174 | [C₉H₁₅O]⁺ | Loss of CH₃ radical |

| 136.1252 | [C₁₀H₁₆]⁺· | Dehydration (Loss of H₂O) |

| 97.0653 | [C₆H₉O]⁺ | α-cleavage (loss of butyl radical) |

| 83.0861 | [C₆H₁₁]⁺ | Complex rearrangement after dehydration |

| 57.0704 | [C₄H₉]⁺ | α-cleavage (loss of C₆H₉O radical) |

X-ray Crystallography of Co-crystals or Derivatives for Precise Bond Lengths and Angles in Research Contexts

While 3,3-dimethyl-1-octyn-4-ol is a liquid at room temperature, X-ray crystallography can be performed on solid derivatives or co-crystals to determine its precise three-dimensional structure. This technique provides definitive data on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's geometry.

The key structural features of interest would be the geometry of the alkyne and the stereocenter at C4. The C≡C triple bond is expected to have a length of approximately 1.18-1.20 Å, and the C1-C2-C3 moiety is expected to be nearly linear, with a bond angle of approximately 180°. sydney.edu.auwikipedia.org The C4 carbon, being a stereocenter bonded to four different groups, would exhibit a tetrahedral geometry with bond angles around 109.5°. Precise measurement of these parameters can reveal subtle steric effects, such as slight deviations from ideal geometry caused by the bulky tert-butyl group adjacent to the C4 stereocenter. This information is invaluable for computational modeling and understanding structure-activity relationships in derivative compounds.

Table 3: Expected Geometric Parameters for 3,3-dimethyl-1-octyn-4-ol from X-ray Crystallography

| Parameter | Atom(s) Involved | Typical Value |

| Bond Length | C1≡C2 | ~ 1.20 Å |

| Bond Length | C2-C3 | ~ 1.46 Å |

| Bond Length | C4-O | ~ 1.43 Å |

| Bond Angle | C1-C2-C3 | ~ 178-180° |

| Bond Angle | O-C4-C3 | ~ 109.5° |

| Bond Angle | O-C4-Cα (butyl) | ~ 109.5° |

Hyphenated Chromatographic Techniques for Reaction Monitoring and Complex Mixture Analysis of Intermediates Involving 3,3-dimethyl-1-octyn-4-ol

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for real-time monitoring of reactions involving 3,3-dimethyl-1-octyn-4-ol and for analyzing the composition of complex product mixtures. nih.govcloudfront.net These methods separate components of a mixture chromatographically before they are detected and identified by mass spectrometry.

For example, the oxidation of 3,3-dimethyl-1-octyn-4-ol to the corresponding ketone, 3,3-dimethyl-1-octyn-4-one, can be monitored effectively using GC-MS. researchgate.net Aliquots taken from the reaction mixture over time would be analyzed. The resulting chromatograms would show a peak for the starting alcohol decreasing in intensity, while a new peak corresponding to the product ketone increases. The mass spectrum of each peak confirms its identity. This allows for the calculation of reaction kinetics and the identification of any side-products or unreacted intermediates. For non-volatile derivatives, LC-MS would be the method of choice. This is particularly useful in complex reactions like the Sonogashira coupling, where starting materials, catalysts, and products can be monitored simultaneously. researchgate.netnih.govorganic-chemistry.org

Table 4: Hypothetical GC-MS Data for Monitoring the Oxidation of 3,3-dimethyl-1-octyn-4-ol

| Compound | Retention Time (min) | Key m/z Ions |

| 3,3-dimethyl-1-octyn-4-ol (Starting Material) | 8.5 | 139, 97, 57 |

| 3,3-dimethyl-1-octyn-4-one (Product) | 7.9 | 152 (M⁺), 95, 67 |

Computational and Theoretical Investigations Pertaining to 3,3 Dimethyl 1 Octyn 4 Rs Ol

Quantum Chemical Calculations of Electronic Structure, Conformations, and Chirality

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 3,3-dimethyl-1-octyn-4(RS)-ol. These calculations provide insights into the molecule's electronic structure, preferred three-dimensional arrangements (conformations), and the implications of its chiral center.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. For a propargylic alcohol like this, the HOMO is typically associated with the electron-rich carbon-carbon triple bond, while the LUMO is often localized on the antibonding orbitals of the C-O and C-H bonds adjacent to the alkyne. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability.

Conformational analysis of this compound reveals the various spatial arrangements of its atoms that are energetically accessible. Rotation around the single bonds, particularly the C-C bond between the chiral center and the tert-butyl group, as well as the C-O bond of the hydroxyl group, leads to different conformers. DFT calculations can map the potential energy surface of the molecule, identifying the low-energy conformers that are most likely to be populated at a given temperature. These calculations often show that staggered conformations, which minimize steric hindrance between the bulky tert-butyl group and the rest of the molecule, are energetically favored.

The chirality of this compound arises from the stereocenter at the C-4 position, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethynyl (B1212043) group, and a 3,3-dimethylbutyl group. Quantum chemical calculations can be used to model the two enantiomers, (4R)-3,3-dimethyl-1-octyn-4-ol and (4S)-3,3-dimethyl-1-octyn-4-ol. While the electronic energies of the enantiomers are identical, their interaction with other chiral entities and with plane-polarized light will differ.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

In Silico Studies of Reaction Mechanisms and Transition States Involving this compound

In silico studies are invaluable for mapping the intricate pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates, thereby elucidating the reaction mechanism and predicting reaction outcomes.

A common reaction of propargylic alcohols is the addition of various reagents across the carbon-carbon triple bond. Computational studies can model the electrophilic addition of reagents like HBr to the alkyne. libretexts.org The mechanism typically proceeds through a vinyl cation intermediate, and calculations can determine the relative energies of the possible intermediates to predict the regioselectivity of the reaction, in accordance with Markovnikov's rule. libretexts.org

Transition state theory is a cornerstone of these in silico investigations. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, the activation energy can be determined, which is directly related to the reaction rate. For example, in the nickel-catalyzed reductive coupling of an alkyne with an aldehyde, DFT calculations can be used to model the oxidative cyclization step and identify the key transition state structure. nih.gov

Furthermore, computational studies can shed light on the role of catalysts in reactions involving this compound. For instance, in the enantioselective addition of alkynes to aldehydes, theoretical models can explain how a chiral catalyst interacts with the substrates to favor the formation of one enantiomer over the other. acs.orgorganic-chemistry.org These models often reveal subtle non-covalent interactions between the catalyst and the transition state that are responsible for the observed stereoselectivity.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of Alkyne | TS1 | 15.2 |

| Nucleophilic Attack | TS2 | 8.5 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Preferences

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational preferences and reactivity of the solute.

In MD simulations, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The simulation proceeds by solving Newton's equations of motion for all atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

One of the key applications of MD simulations is to investigate the effect of the solvent on the conformational equilibrium of this compound. The relative energies of the different conformers can be significantly altered by the solvent due to differences in solvation energies. For example, in a polar solvent, conformers with a larger dipole moment will be stabilized to a greater extent. MD simulations can quantify these solvent effects and predict the population of each conformer in a given solvent.

MD simulations can also provide insights into the local solvent structure around the solute molecule. The distribution of solvent molecules around the hydroxyl group and the alkyne moiety can be analyzed to understand the specific solute-solvent interactions, such as hydrogen bonding. These interactions can play a crucial role in the molecule's reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD) for Stereochemical Assignment

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the structural elucidation and stereochemical assignment of this compound. By comparing the calculated spectra with experimental data, the absolute configuration of a chiral molecule can often be determined.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govrsc.orgchemrxiv.orgmdpi.com By calculating the chemical shifts for both the (R) and (S) enantiomers of 3,3-dimethyl-1-octyn-4-ol, and comparing them to the experimental spectrum, it is possible to assign the correct stereochemistry. The accuracy of these predictions is often high enough to resolve ambiguities in experimental assignments. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. researchgate.netgithub.ioresearchgate.netdiva-portal.orgacs.org These calculations can predict the infrared (IR) spectrum, which is a unique fingerprint of the molecule's structure. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the hydroxyl group, the carbon-carbon triple bond, and the tert-butyl group in this compound.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful techniques for determining the absolute configuration. semanticscholar.orgmdpi.commdpi.comtaylorfrancis.comdntb.gov.ua Quantum chemical calculations can predict the ECD and VCD spectra for each enantiomer. semanticscholar.orgmdpi.com Since the spectra of the two enantiomers are mirror images of each other, a comparison of the calculated and experimental spectra provides a reliable method for assigning the absolute stereochemistry.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (CH) | 85.2 | 84.9 |

| C2 (C) | 72.1 | 71.8 |

| C3 (C) | 35.6 | 35.4 |

| C4 (CH(OH)) | 63.8 | 63.5 |

Design of Novel Catalysts for Stereoselective Synthesis of 3,3-dimethyl-1-octyn-4-ol

Computational chemistry plays a crucial role in the rational design of new and improved catalysts for the stereoselective synthesis of chiral molecules like 3,3-dimethyl-1-octyn-4-ol. nih.govmdpi.com By understanding the mechanism of a catalytic reaction at the molecular level, researchers can design catalysts with enhanced activity, selectivity, and stability.

One of the primary goals in the synthesis of chiral propargylic alcohols is to control the enantioselectivity of the reaction. This is often achieved using a chiral catalyst that preferentially forms one enantiomer of the product. Computational modeling can be used to study the interactions between the catalyst, the substrates, and the transition states for the formation of both enantiomers. acs.orgorganic-chemistry.orgacs.orgnih.govdicp.ac.cnresearchgate.netnih.govacs.orgnih.gov

These studies can reveal the key factors that govern the stereoselectivity, such as steric repulsion, hydrogen bonding, or other non-covalent interactions. With this knowledge, new catalysts can be designed in silico by modifying the structure of the ligand or the metal center to enhance the desired interactions and increase the energy difference between the diastereomeric transition states. This computational pre-screening of potential catalysts can significantly reduce the experimental effort required to discover highly effective and selective catalysts.

For instance, in the context of adding a terminal alkyne to an aldehyde, computational studies can be employed to design chiral ligands for a metal catalyst (e.g., zinc or copper) that create a chiral environment around the active site. acs.orgorganic-chemistry.orgnih.gov By systematically modifying the ligand structure in the computational model, it is possible to identify promising candidates that are predicted to give high enantiomeric excess in the synthesis of 3,3-dimethyl-1-octyn-4-ol.

Strategic Applications of 3,3 Dimethyl 1 Octyn 4 Rs Ol As a Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products Bearing Alkynol Moieties

The inherent functionality of 3,3-dimethyl-1-octyn-4(RS)-ol makes it an attractive building block in the total synthesis of natural products that feature alkynol moieties. The terminal alkyne can participate in a wide range of coupling reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, allowing for the construction of complex carbon skeletons. Furthermore, the hydroxyl group can be used to direct stereoselective reactions or can be transformed into other functional groups as required by the synthetic strategy.

While specific examples of the direct incorporation of this compound into the total synthesis of a named natural product are not extensively documented in readily available literature, the broader class of propargyl alcohols is fundamental to the synthesis of many biologically active natural products. The principles of retrosynthetic analysis often lead to the identification of such fragments as key precursors. For instance, the synthesis of polyyne natural products, known for their potent anti-cancer and anti-HIV properties, heavily relies on the coupling of various alkynyl units, some of which are derived from chiral propargyl alcohols.

The diastereoselective synthesis of complex molecules often benefits from the presence of a chiral center, such as the one in this compound. This inherent chirality can influence the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure natural products.

Utility in the Construction of Biologically Active Scaffolds through Molecular Mechanism and Structure-Activity Relationship (SAR) Studies

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of biologically active compounds. The combination of a reactive alkyne and a chiral alcohol allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Precursor to Designed Enzyme Inhibitors (e.g., Mechanism-based inhibitors)

Although direct evidence of this compound being a precursor to a clinically evaluated enzyme inhibitor is limited in the public domain, its structural features are highly relevant to the design of such molecules. The terminal alkyne can act as a latent reactive group in mechanism-based inhibitors. These inhibitors are designed to be unreactive until they are activated by the target enzyme's catalytic machinery, leading to the formation of a covalent bond and irreversible inhibition.

The general strategy involves designing a molecule that mimics the natural substrate of an enzyme. Upon binding to the active site, the enzyme processes the inhibitor, leading to the unmasking of the reactive alkyne, which can then attack a nucleophilic residue in the active site. The steric bulk of the tert-butyl group in this compound can also play a crucial role in the selectivity and binding affinity of the inhibitor by occupying specific hydrophobic pockets within the enzyme's active site.

Building Block for Ligands in Receptor Binding Studies

The synthesis of ligands for receptor binding studies often requires molecular scaffolds that allow for the systematic introduction of various functional groups to probe the ligand-receptor interactions. The alkynol framework of this compound provides a versatile platform for such studies.

The terminal alkyne can be readily functionalized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of molecular fragments, including fluorescent tags, biotin labels for affinity purification, or different pharmacophoric groups. This modular approach allows for the rapid generation of a library of ligands with diverse properties, which can then be screened for their binding affinity and selectivity to a particular receptor. The chiral alcohol moiety can also be crucial for stereospecific interactions with the receptor's binding pocket.

While specific studies detailing the use of this compound in the synthesis of ligands for a particular receptor are not prominently featured in the reviewed literature, the underlying chemical principles strongly support its potential in this area.

Integration into Materials Science: Preparation of Advanced Polymeric Architectures or Self-Assembled Systems

The reactivity of the terminal alkyne in this compound makes it a valuable monomer or functionalizing agent in the synthesis of advanced polymeric materials. The alkyne group can participate in various polymerization reactions, including those that lead to the formation of conjugated polymers with interesting electronic and optical properties.

Furthermore, the alkyne can be used to append this molecule onto existing polymer backbones, thereby introducing hydroxyl groups and chiral centers that can influence the material's properties, such as its solubility, thermal stability, and ability to self-assemble into ordered structures. For example, the hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of self-assembled monolayers and other supramolecular structures.

The field of materials science is increasingly looking towards complex and functional monomers to create materials with tailored properties. While specific examples of large-scale applications of this compound in this field are not yet widespread, the fundamental reactivity of its functional groups suggests significant potential.

Development of Novel Methodologies Using this compound as a Model Substrate

New synthetic methodologies are often developed and optimized using model substrates that are readily available and possess key functional groups that test the generality and robustness of the new reaction. This compound, with its terminal alkyne and secondary alcohol, serves as an excellent model substrate for a variety of chemical transformations.

For instance, new catalytic systems for asymmetric alkyne additions, hydrofunctionalization reactions, or cyclization reactions can be tested on this molecule. The presence of the chiral center allows for the assessment of the stereoselectivity of the new method, while the tert-butyl group can probe the steric tolerance of the catalyst. The outcomes of such studies, including reaction yields, diastereoselectivities, and enantioselectivities, provide valuable insights into the scope and limitations of the newly developed methodology.

While a comprehensive list of all methodologies developed using this specific substrate is beyond the scope of this article, its use as a benchmark compound in the development of new synthetic tools is an important aspect of its strategic application in organic chemistry.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3,3-dimethyl-1-octyn-4(RS)-ol to ensure high stereochemical purity?

- Methodological Answer : To achieve stereochemical control, employ kinetic resolution via Sharpless asymmetric epoxidation or use chiral auxiliaries during alkyne hydration. Monitor reaction progress using TLC (silica gel GF254, hexane/ethyl acetate 4:1) and confirm enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). Ensure anhydrous conditions and inert gas protection to minimize racemization. Characterize intermediates using - and -NMR to track stereochemical integrity .

Q. How should researchers handle discrepancies between experimental and computational data for this compound’s dipole moment?

- Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional selection, basis set optimization) and cross-validate with experimental data from dielectric constant measurements. For example, if theoretical dipole moments (e.g., B3LYP/6-311+G(d,p)) deviate by >10%, perform solvent-effect corrections using COSMO-RS models. Document all assumptions in computational workflows to identify systematic errors .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid skin/eye contact (Category 2A hazard per GHS) .

- Store in flame-resistant cabinets (flash point <60°C) away from oxidizers.

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Conduct a meta-analysis of dose-response curves (IC values) under standardized conditions (e.g., 48-hour exposure, 10% FBS). Account for variables like cell passage number, metabolic activity (MTT vs. ATP assays), and solvent effects (DMSO concentration ≤0.1%). Use ANOVA with post-hoc Tukey tests to identify statistically significant outliers. Cross-reference cytotoxicity data with structural analogs (e.g., 4-heptyn-3-ol) to isolate substituent-specific effects .

Q. What advanced techniques validate the stereochemical configuration of the 4(RS)-ol moiety?

- Methodological Answer :

- Employ Mosher’s ester analysis: Derivatize the alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and compare -NMR chemical shifts of diastereomers.

- Use X-ray crystallography (Cu-Kα radiation, 100K) to resolve absolute configuration. Deposit .cif files in CCDC and validate via checkCIF (Δ < 0.02 Å for bond lengths) .

Q. How does the alkynyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies (25–40°C, pH 1–13) with HPLC monitoring. For acidic conditions (pH <3), observe alkyne hydration to ketones; in basic media (pH >10), track oxidation via -NMR (disappearance of terminal alkyne proton at δ 1.8–2.1 ppm). Calculate degradation kinetics using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.